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Cat. No.: B1266533 Get Quote

Introduction

1-Bromo-2-methyl-1-propene (C₄H₇Br) is a halogenated alkene of interest in organic

synthesis, serving as a versatile building block for the introduction of the isobutenyl moiety.[1]

Its utility in pharmaceutical and agrochemical development necessitates a comprehensive

understanding of its structural and electronic properties. This guide provides an in-depth

analysis of the spectroscopic data for 1-Bromo-2-methyl-1-propene, covering Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS). The data presented herein is crucial for compound identification, purity assessment, and

reaction monitoring for researchers and professionals in drug development.

Methodology: Spectroscopic Data Acquisition
The following sections outline the generalized experimental protocols for obtaining the

spectroscopic data presented in this guide. These protocols are based on standard analytical

chemistry techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of 1-Bromo-2-methyl-1-propene
is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount

of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[2] The solution is

transferred to a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-

field NMR spectrometer (e.g., 300 MHz or higher).[3] For ¹H NMR, data is typically acquired

over a spectral width of 0-12 ppm. For ¹³C NMR, a proton-decoupled experiment is performed

to simplify the spectrum, showing each unique carbon as a single peak.[3]
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Infrared (IR) Spectroscopy The IR spectrum is typically recorded using a Fourier-Transform

Infrared (FTIR) spectrometer.[4] For a liquid sample like 1-Bromo-2-methyl-1-propene, the

simplest method is to prepare a "neat" sample.[5] This involves placing a few drops of the pure

liquid between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[5]

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of

the sample is placed directly onto the ATR crystal.[6] The spectrum is recorded over the mid-

infrared range, typically from 4000 cm⁻¹ to 400 cm⁻¹.[7]

Mass Spectrometry (MS) Mass spectra are obtained using a mass spectrometer, commonly

employing Electron Ionization (EI) as the ionization method.[8] The liquid sample is introduced

into the instrument, where it is vaporized and bombarded with a high-energy electron beam

(typically 70 eV).[8] This process generates a positively charged molecular ion (radical cation)

and various fragment ions.[8] These ions are then accelerated and separated by a mass

analyzer based on their mass-to-charge ratio (m/z).[9] The detector records the relative

abundance of each ion.

Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum: The proton NMR spectrum of 1-Bromo-2-methyl-1-propene is relatively

simple. It is expected to show two distinct signals corresponding to the two types of protons

in different chemical environments: the vinyl proton and the protons of the two equivalent

methyl groups.

¹³C NMR Spectrum: The ¹³C NMR spectrum is expected to display three signals,

corresponding to the three unique carbon environments in the molecule. The two methyl

carbons are equivalent due to molecular symmetry and thus produce a single signal.

Infrared (IR) Spectroscopy The IR spectrum provides information about the functional groups

present in the molecule. Key absorptions for 1-Bromo-2-methyl-1-propene include vibrations

associated with the C=C double bond, C-H bonds of both sp² (alkenyl) and sp³ (alkyl)

hybridized carbons, and the C-Br bond. The region below 1500 cm⁻¹ is known as the

fingerprint region and contains complex vibrations unique to the molecule.[10]
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Mass Spectrometry (MS) The mass spectrum reveals the molecular weight of the compound

and provides structural information through its fragmentation pattern. A key feature in the mass

spectrum of a bromine-containing compound is the presence of two molecular ion peaks of

nearly equal intensity, M⁺ and (M+2)⁺, due to the natural abundance of the two stable isotopes

of bromine, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).[11] The molecular weight of 1-Bromo-2-methyl-1-
propene is 135.002 g/mol .[12][13]

Data Summary Tables
Table 1: ¹H NMR Data for 1-Bromo-2-methyl-1-propene

Signal
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

A ~5.9
Singlet (or
broad singlet)

1H =CHBr

| B | ~1.9 | Singlet (or broad singlet) | 6H | C(CH₃)₂ |

Note: Predicted values. Actual experimental values may vary slightly. Coupling between the

vinyl proton and methyl protons across four bonds is often very small or unresolved, leading to

singlets.

Table 2: ¹³C NMR Data for 1-Bromo-2-methyl-1-propene

Chemical Shift (δ, ppm) Assignment

~135 C=(CH₃)₂

~110 =CHBr

| ~25 | C(CH₃)₂ |

Note: Predicted values based on typical chemical shifts for similar structures.

Table 3: Key IR Absorptions for 1-Bromo-2-methyl-1-propene
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Wavenumber
(cm⁻¹)

Intensity Bond Vibration Functional Group

~3050 Medium C-H Stretch Alkenyl (=C-H)

2975 - 2850 Strong C-H Stretch Alkyl (-CH₃)

~1640 Medium C=C Stretch Alkene

~1450 Medium C-H Bend Alkyl (-CH₃)

~890 Strong C-H Bend
Alkene (=CH₂) out-of-

plane

| 750 - 550 | Strong | C-Br Stretch | Alkyl Halide |

Note: Values are typical ranges for the specified functional groups.

Table 4: Mass Spectrometry Data (EI) for 1-Bromo-2-methyl-1-propene

m/z Relative Intensity Proposed Fragment

136 / 134 Moderate
[C₄H₇Br]⁺˙ (Molecular Ion,
M⁺)

55 High [C₄H₇]⁺ (Loss of Br˙)

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

Note: Data derived from the NIST Mass Spectrometry Data Center.[12] The base peak is often

m/z 55, corresponding to the stable tertiary carbocation formed upon loss of the bromine

radical.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of 1-Bromo-2-methyl-1-propene.
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Workflow for the Spectroscopic Analysis of 1-Bromo-2-methyl-1-propene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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